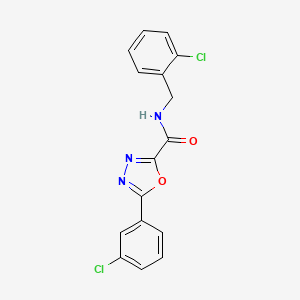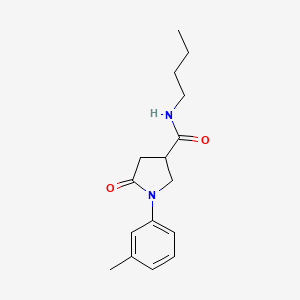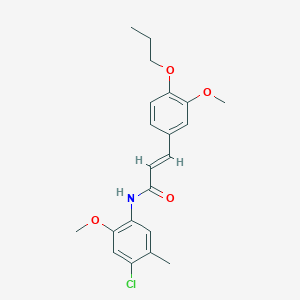
N-(1-benzyl-4-piperidinyl)-2-(4-methylphenoxy)propanamide
説明
N-(1-benzyl-4-piperidinyl)-2-(4-methylphenoxy)propanamide, commonly known as BPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications, especially in the treatment of pain and addiction. BPP is a potent and selective antagonist of the nociceptin/orphanin FQ receptor (NOP), which is involved in the regulation of pain, mood, and reward.
作用機序
BPP acts as a selective antagonist of the N-(1-benzyl-4-piperidinyl)-2-(4-methylphenoxy)propanamide receptor, which is widely distributed in the central nervous system and peripheral tissues. The N-(1-benzyl-4-piperidinyl)-2-(4-methylphenoxy)propanamide receptor is involved in the modulation of pain, mood, and reward, and its activation has been shown to produce analgesic, anxiolytic, and antidepressant-like effects. BPP binding to the N-(1-benzyl-4-piperidinyl)-2-(4-methylphenoxy)propanamide receptor blocks its activation by the endogenous ligand nociceptin/orphanin FQ, resulting in the inhibition of pain transmission and the modulation of reward-related behaviors.
Biochemical and Physiological Effects:
BPP has been shown to produce a range of biochemical and physiological effects, including the inhibition of pain transmission, the modulation of reward-related behaviors, and the attenuation of opioid withdrawal symptoms. BPP has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region involved in reward processing, suggesting that it has potential as a treatment for addiction.
実験室実験の利点と制限
One of the main advantages of BPP for lab experiments is its selectivity for the N-(1-benzyl-4-piperidinyl)-2-(4-methylphenoxy)propanamide receptor, which allows for the specific modulation of pain, mood, and reward-related behaviors. BPP has also been shown to have a good safety profile and to be well-tolerated in animal studies. However, one limitation of BPP is its relatively low potency, which may require higher doses to produce therapeutic effects.
将来の方向性
Several future directions for BPP research can be identified, including the development of more potent and selective N-(1-benzyl-4-piperidinyl)-2-(4-methylphenoxy)propanamide receptor antagonists, the investigation of the molecular mechanisms underlying BPP's effects on pain and addiction, and the translation of preclinical findings into clinical trials. Additionally, the potential use of BPP in combination with other drugs or therapies for the treatment of pain and addiction should be explored.
科学的研究の応用
BPP has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. Several preclinical studies have demonstrated the efficacy of BPP in reducing pain sensitivity and opioid withdrawal symptoms. BPP has also been shown to have antidepressant-like effects and to attenuate drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(4-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-17-8-10-21(11-9-17)26-18(2)22(25)23-20-12-14-24(15-13-20)16-19-6-4-3-5-7-19/h3-11,18,20H,12-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBDLOVCHBHXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B4792447.png)
![5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B4792453.png)

![N'-{[5-(1,3-benzothiazol-2-ylthio)-2-furyl]methylene}-N,N-diethylbenzene-1,4-diamine](/img/structure/B4792469.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4792483.png)


![methyl 3-(2-fluorobenzyl)-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4792511.png)
![methyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4792512.png)
![methyl 2-({[8-chloro-2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4792517.png)
![1-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4792527.png)
